2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one
Overview
Description
2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that features a pyrrolidine ring substituted with chloro, difluoro, and methoxymethyl groups
Mechanism of Action
Target of action
Without specific studies, it’s hard to predict the exact targets of this compound. It contains a pyrrolidine ring, which is a common structure in many biologically active compounds .
Biochemical pathways
Again, without specific studies, it’s hard to predict the exact biochemical pathways this compound might affect. Compounds with similar structures have been used in various fields, including medicinal chemistry .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system it interacts with. For instance, the presence of the pyrrolidine ring might influence its absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The chloro, difluoro, and methoxymethyl groups are introduced through substitution reactions. For example, the chloro group can be introduced using thionyl chloride, while the difluoro group can be introduced using difluoromethylation reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex molecules with extended carbon chains or heteroatom linkages.
Scientific Research Applications
2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of novel materials with unique properties, such as enhanced conductivity or specific binding affinities.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one: This compound has a similar structure but with a propan-1-one moiety instead of ethan-1-one.
Pyrrolidine Derivatives: Other pyrrolidine derivatives with different substituents can exhibit similar chemical properties and reactivity.
Uniqueness
2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-1-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClF2NO2/c1-14-4-6-2-8(10,11)5-12(6)7(13)3-9/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLVOHPCPWNVHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1C(=O)CCl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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